![molecular formula C22H26FN3O4S B2665172 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide CAS No. 898461-56-8](/img/structure/B2665172.png)
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide is a complex organic compound that features a piperidine ring substituted with a 4-fluoro-2-methylbenzenesulfonyl group and an ethyl chain linked to a phenylethanediamide moiety
Vorbereitungsmethoden
The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide typically involves multiple steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-fluoro-2-methylbenzenesulfonyl group: This step involves the sulfonylation of the piperidine ring using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the ethyl chain: The ethyl chain is introduced through an alkylation reaction.
Formation of the phenylethanediamide moiety: This involves the reaction of the intermediate with phenylethanediamine under suitable conditions to form the final product.
Analyse Chemischer Reaktionen
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Neurological Disorders
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide has been investigated for its potential use in treating neurological disorders. Its structural characteristics allow it to interact with multiple biological targets, which may enhance its therapeutic efficacy compared to other compounds. Research indicates that derivatives of this compound can exhibit anticonvulsant properties, making them candidates for further development in treating epilepsy and other seizure disorders.
Opioid Receptor Modulation
The compound has also been explored as a modulator of opioid receptors, particularly the mu-opioid receptor. Studies have shown that analogues based on the piperidine scaffold demonstrate significant binding affinities and selectivity towards these receptors. This suggests that this compound could lead to the development of novel analgesics with reduced side effects compared to traditional opioids .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how modifications to the chemical structure can influence biological activity. For this compound, various derivatives have been synthesized to evaluate their pharmacological properties.
Modification | Effect on Activity | Notes |
---|---|---|
Fluorine substitution at position 4 | Increased binding affinity | Enhances interaction with target receptors |
Sulfonamide group presence | Improved solubility | Facilitates better pharmacokinetics |
Piperidine ring alterations | Variable effects on potency | Depends on specific substitutions |
These modifications have shown promising results in enhancing the compound's efficacy and selectivity, paving the way for targeted drug design.
Anticonvulsant Activity
In a study evaluating the anticonvulsant properties of various derivatives, compounds similar to this compound demonstrated significant reductions in seizure activity in animal models, outperforming established medications like phenobarbital. This highlights the potential for developing new treatments for epilepsy based on this compound's structure.
Pain Management
Another case study focused on the analgesic effects of opioid receptor modulators derived from this compound. The results indicated that certain analogues exhibited high selectivity for mu-opioid receptors while minimizing side effects typically associated with opioid use, such as addiction and tolerance . This positions this compound as a candidate for pain management therapies.
Wirkmechanismus
The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets. The piperidine ring and the sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being studied .
Vergleich Mit ähnlichen Verbindungen
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethanediamide can be compared with similar compounds such as:
N-(4-Fluoro-2-methylbenzyl)cyclobutanamine: This compound shares the 4-fluoro-2-methylbenzyl group but differs in the core structure.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a similar piperidine moiety but differ in the substituents and overall structure.
The uniqueness of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-phenylethan
Biologische Aktivität
N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C20H30FN3O4S and a molecular weight of 427.5 g/mol. Its structure features a piperidine moiety substituted with a sulfonyl group, contributing to its diverse biological activities.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Moiety : Reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.
- Alkylation : The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
- Final Coupling : The alkylated intermediate is reacted with phenylethanediamine to form the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic rings and piperidine moiety facilitate binding through various interactions (hydrogen bonding, hydrophobic interactions), leading to modulation of enzymatic activity or receptor signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits:
- Anticonvulsant Activity : It has shown potential in models for anticonvulsant effects, comparable to established drugs like phenobarbital .
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions like epilepsy or neuropathic pain.
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Anticonvulsant Studies : In animal models, derivatives similar to this compound exhibited significant anticonvulsant effects, outperforming traditional medications in terms of efficacy and safety profiles .
- Inhibition Studies : The compound has been evaluated for its ability to inhibit lysosomal phospholipase A2, correlating with a reduction in drug-induced phospholipidosis .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific sites on the molecule can enhance biological activity, indicating that fine-tuning the structure could lead to more effective therapeutic agents .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-16-15-17(23)10-11-20(16)31(29,30)26-14-6-5-9-19(26)12-13-24-21(27)22(28)25-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVUZYLOZNOJQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.